Superior Biochemical Binding Affinity (Ki) Against the Leading Clinical Candidate S63845
Mcl1-IN-5 (Compound 21) demonstrates a binding affinity (Ki) for the human Mcl-1 protein of 0.057 nM, as measured in a biochemical fluorescence polarization assay [1]. This value represents a 3.3-fold higher affinity compared to the clinical-stage Mcl-1 inhibitor S63845, which exhibits a Kd of 0.19 nM for the same target in surface plasmon resonance (SPR) studies [2].
| Evidence Dimension | Biochemical Binding Affinity (Ki/Kd) |
|---|---|
| Target Compound Data | Ki = 0.057 nM |
| Comparator Or Baseline | S63845: Kd = 0.19 nM |
| Quantified Difference | 3.3-fold more potent (based on Ki vs Kd) |
| Conditions | Mcl1-IN-5: Fluorescence polarization assay, pH 7.5 buffer. S63845: Surface Plasmon Resonance (SPR). |
Why This Matters
This higher binding affinity suggests Mcl1-IN-5 can achieve more complete target engagement at lower concentrations, a critical factor for maximizing the therapeutic window in both in vitro and in vivo studies where Mcl-1 inhibition is desired.
- [1] BindingDB. BDBM668481: US20240124487, Compound 21. Retrieved April 22, 2026. View Source
- [2] Kotschy, A., et al. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models. Nature. 2016, 538(7626), 477-482. PMID: 27760111. View Source
